molecular formula C8H11NO4S B2535083 (2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid CAS No. 685861-79-4

(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid

Cat. No.: B2535083
CAS No.: 685861-79-4
M. Wt: 217.24
InChI Key: FLOYFTUBCQWIAC-UHFFFAOYSA-N
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Description

(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid (CAS: 1449846-78-9) is a thiazolidinone derivative with a molecular formula of C₈H₉NO₄S and a molecular weight of 215.23 g/mol . The compound features a 1,3-thiazolidin-5-yl core substituted with two ketone groups (2,4-dioxo), a propyl chain at position 3, and an acetic acid moiety at position 3.

Properties

IUPAC Name

2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOYFTUBCQWIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(SC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-Propyl Thiourea with Maleic Anhydride

A foundational approach involves the cyclocondensation of N-propyl thiourea with maleic anhydride to construct the thiazolidinedione core. This method, adapted from PPAR-γ agonist synthesis, proceeds via a two-step process:

  • Formation of the Thiazolidine Intermediate :
    N-Propyl thiourea reacts with maleic anhydride in aqueous medium under reflux to form an imino-thiazolidinedione intermediate. The reaction exploits the nucleophilic attack of the thiourea sulfur on the anhydride carbonyl, followed by cyclization.

  • Acid Hydrolysis :
    The intermediate undergoes hydrolysis with hydrochloric acid to yield the acetic acid substituent at C5. This step cleaves the maleic acid-derived ester, generating the free carboxylic acid group.

Key Data :

  • Yield: 85–91%
  • Reaction Time: 8–12 hours (reflux)
  • Characterization:
    • ¹H NMR (DMSO-d₆) : δ = 3.38 ppm (triplet, J = 11.2 Hz, H-5 of TZD ring), δ = 2.84 ppm (doublet, methylene protons).
    • IR : 1683 cm⁻¹ (C=O stretch), 3487 cm⁻¹ (N–H stretch).

Alkylation of Pre-formed Thiazolidinedione

Alternative routes involve alkylating a pre-assembled thiazolidinedione core. For instance, 2,4-thiazolidinedione is treated with propyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the N3-propyl group. Subsequent functionalization at C5 is achieved via nucleophilic substitution:

  • Propyl Group Introduction :
    Alkylation occurs under anhydrous conditions in dimethylformamide (DMF) at 60–80°C.

  • Acetic Acid Moiety Installation :
    The C5 position is activated for substitution using a bromoacetic acid derivative, facilitated by phase-transfer catalysts.

Key Data :

  • Yield: 70–78%
  • Solvent: Dichloromethane or DMF
  • Purity: 95% (HPLC)

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. A one-pot synthesis combines propylamine , mercaptoacetic acid , and diethyl oxaloacetate under solvent-free conditions:

  • Cyclocondensation :
    Microwave irradiation (140°C, 15 min) promotes the formation of the thiazolidinedione ring.

  • In Situ Hydrolysis :
    The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH.

Key Data :

  • Yield: 89%
  • Reaction Time: 15 minutes

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Dichloromethane : Enhances alkylation efficiency but requires prolonged reflux (24–48 hours).
  • DMF : Accelerates substitution reactions at C5 but may necessitate chromatographic purification.
  • Microwave Irradiation : Reduces reaction time from hours to minutes while improving yield.

Catalytic Systems

  • DIPEA (N,N-Diisopropylethylamine) : Facilitates coupling reactions in peptide synthesis.
  • K₂CO₃ : Preferred for alkylation due to mild basicity and solubility in polar aprotic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ = 1.02 ppm (triplet, J = 7.4 Hz, CH₂CH₂CH₃)
    • δ = 3.38 ppm (triplet, H-5 of TZD ring)
    • δ = 12.48 ppm (broad singlet, COOH).
  • ¹³C NMR :

    • δ = 173.5 ppm (C=O of acetic acid)
    • δ = 166.9 ppm and 176.4 ppm (C=O of TZD ring).

Infrared Spectroscopy (IR)

  • C=O Stretch : 1683 cm⁻¹ (TZD ring), 1714 cm⁻¹ (acetic acid).
  • N–H Stretch : 3487 cm⁻¹ (broad, TZD ring).

Comparative Analysis of Synthesis Routes

Method Yield (%) Time Advantages Limitations
Cyclocondensation 85–91 8–12 hours High yield, scalable Requires acidic hydrolysis
Alkylation 70–78 24–48 hrs Selective N-functionalization Multi-step, chromatographic purification
Microwave 89 15 min Rapid, energy-efficient Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The dioxo groups may also play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS/Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Differences
(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid 1449846-78-9 C₈H₉NO₄S 215.23 3-propyl, 2,4-dioxo, acetic acid Reference compound
[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 82158-60-9 C₁₁H₈N₂O₃S₂ N/A Pyridinylmethylene, 4-oxo, 2-thioxo Thione (C=S) at position 2 enhances electron-withdrawing effects
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid 875-97-8 C₅H₅NO₄S 175.16 Unsubstituted thiazolidinone core Simpler structure; lacks propyl group, lower molecular weight
[(5Z)-5-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 65152-09-2 C₁₁H₁₂N₂O₃S₃ 316.42 3-methyl-thiazolidine, 2-thioxo Increased sulfur content; potential for metal coordination
[(2Z)-2-(cyclopentylimino)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid 39964-47-1 C₁₇H₁₉N₂O₃S N/A Cyclopentylimino, 4-methylphenyl Aromatic substituents may enhance π-π stacking interactions
Solubility and Stability
  • Target Compound : The propyl chain and acetic acid group likely confer moderate lipophilicity, balancing solubility in polar solvents and membrane permeability.
  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid (CAS 875-97-8) : Smaller molecular size and lack of alkyl chains may increase aqueous solubility but reduce bioavailability .

Biological Activity

(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid is a compound characterized by its thiazolidine ring structure, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁NO₄S with a molecular weight of 215.23 g/mol. Its structure includes a thiazolidine core with two keto groups and a propyl substituent, contributing to its reactivity and biological activity.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy in inducing apoptosis in various cancer cell lines. A study highlighted that thiazolidin derivatives induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways .

Antimicrobial Properties

Thiazolidine derivatives are also known for their antimicrobial activities. The compound has been evaluated for its potential as an antibacterial agent against Gram-positive bacteria. Preliminary results suggest that it may inhibit bacterial growth effectively .

Antidiabetic Effects

Thiazolidinone derivatives have been studied for their antidiabetic properties. The presence of the thiazolidine ring enhances the ability of these compounds to modulate glucose metabolism and improve insulin sensitivity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and diabetes.
  • Cell Signaling Modulation : It can influence cellular signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazolidin derivatives for their anticancer activity against various tumor cell lines including A549 (lung), MCF-7 (breast), and HepG2 (liver). The study reported that certain derivatives exhibited IC₅₀ values significantly lower than those of standard chemotherapeutic agents like irinotecan, suggesting enhanced efficacy .

Study 2: Antimicrobial Screening

In vitro assays were conducted to assess the antimicrobial activity of this compound against common bacterial strains. The results demonstrated notable inhibition zones against Gram-positive bacteria, indicating potential as a therapeutic agent in treating bacterial infections .

Comparative Analysis of Thiazolidine Derivatives

Compound NameStructureNotable Features
This compoundStructureAnticancer and antimicrobial properties
5-substituted 1,1-dioxo-1,2,5-thiazolidineStructureKnown for PTPase inhibition
2-(4-bromophenyl)acetamideStructureExhibits antimicrobial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiazolidinone precursors. A common approach involves refluxing a mixture of a substituted thiazolidinone (e.g., 2-thioxo-thiazolidin-4-one) with a propyl-containing aldehyde or ketone derivative in acetic acid, catalyzed by sodium acetate. For example, and describe analogous syntheses where sodium acetate facilitates the formation of Schiff base intermediates, followed by cyclization and purification via recrystallization from acetic acid/DMF mixtures . Key parameters include reaction time (2–5 hours), molar ratios (1:1.1 for precursor:aldehyde), and recrystallization solvents.

Q. How is the crystal structure of this compound refined, and what software is recommended?

  • Methodological Answer : X-ray crystallography with SHELXL (a module of the SHELX suite) is widely used for structural refinement. and highlight SHELXL’s robustness in handling small-molecule crystallographic data, including twinned or high-resolution datasets. Key steps include:

  • Data collection with a diffractometer.
  • Structure solution via direct methods (SHELXS/SHELXD).
  • Refinement of atomic coordinates, displacement parameters, and occupancy factors using SHELXL’s least-squares algorithms .
    • For accurate results, ensure proper scaling of intensity data and validate refinement with R-factor convergence (e.g., R1 < 0.05).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the thiazolidinone ring protons (δ 3.0–4.5 ppm for methylene/methine groups) and acetic acid side chain (δ 2.5–3.0 ppm).
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching of dioxo groups) and ~1250 cm⁻¹ (C-S bond in the thiazolidinone ring).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns consistent with the propyl and acetic acid substituents.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement, such as high R-factor values or twinning?

  • Methodological Answer :

  • Twinning : Use SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) to model twinned domains. Adjust the twin matrix and refine twin fractions iteratively .
  • Disordered Atoms : Apply restraints (e.g., SIMU/DELU) to stabilize refinement of overlapping electron densities, particularly for flexible side chains like the propyl group.
  • High R-Factors : Cross-validate with independent datasets or employ Hirshfeld surface analysis to detect unresolved solvent molecules or hydrogen-bonding interactions .

Q. What strategies optimize the synthesis yield when scaling up reactions for this compound?

  • Methodological Answer :

  • Solvent Selection : Use acetic acid as both solvent and catalyst to minimize side reactions (e.g., achieved >80% yield for similar derivatives under reflux conditions) .
  • Purification : Replace traditional recrystallization with preparative HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity product from byproducts like unreacted aldehydes.
  • Kinetic Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate reflux at optimal time (typically 3–4 hours for maximum yield).

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the thiazolidinone ring’s electrophilic C=O groups as potential binding motifs.
  • QSAR Modeling : Train models on datasets of thiazolidinone derivatives to correlate substituent properties (e.g., propyl chain length) with activity. Validate predictions via in vitro assays (e.g., IC₅₀ measurements).

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the dioxo group).
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for thiazolidinones).
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and monitor structural integrity via NMR .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts inconsistent with expected structure)?

  • Methodological Answer :

  • Verify Purity : Re-run NMR with deuterated DMSO to dissolve aggregates; use DEPT-135 to distinguish CH₂/CH₃ groups in the propyl chain.
  • Dynamic Effects : Consider restricted rotation around the thiazolidinone C-N bond, which may split peaks (e.g., coalescence temperature studies).
  • Stereochemical Errors : Re-examine X-ray data for incorrect assignment of chiral centers, especially at C5 of the thiazolidinone ring .

Q. What causes variability in biological assay results (e.g., inconsistent IC₅₀ values) for this compound?

  • Methodological Answer :

  • Solubility Issues : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation in aqueous assays. Confirm solubility via dynamic light scattering (DLS).
  • Metabolite Interference : Use LC-MS to identify metabolites (e.g., glutathione adducts) formed during incubation with cell lysates.
  • Batch Variability : Characterize each synthesis batch via elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

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